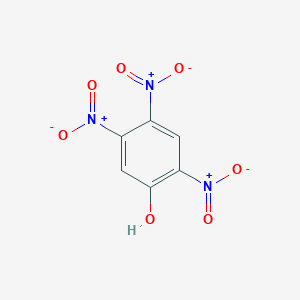

2,4,5-Trinitrophenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Numéro CAS |

610-26-4 |

|---|---|

Formule moléculaire |

C6H3N3O7 |

Poids moléculaire |

229.10 g/mol |

Nom IUPAC |

2,4,5-trinitrophenol |

InChI |

InChI=1S/C6H3N3O7/c10-6-2-4(8(13)14)3(7(11)12)1-5(6)9(15)16/h1-2,10H |

Clé InChI |

SISDGGGHEWAVOI-UHFFFAOYSA-N |

SMILES canonique |

C1=C(C(=CC(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |

Origine du produit |

United States |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of 2,4,5-Trinitrophenol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 2,4,5-trinitrophenol, a lesser-known isomer of the widely recognized explosive and chemical intermediate, 2,4,6-trinitrophenol (picric acid). Due to the directing effects of the hydroxyl group in direct phenol (B47542) nitration, which strongly favors substitution at the ortho and para positions (2, 4, and 6), the synthesis of this compound requires a more nuanced, multi-step approach. This guide outlines a plausible synthetic pathway based on established chemical principles and provides a framework for its characterization and potential biological significance.

Synthesis of this compound: A Proposed Pathway

Direct nitration of phenol or even 2,4-dinitrophenol (B41442) does not yield the 2,4,5-isomer. Therefore, a multi-step synthesis commencing from a precursor with the desired 1,2,4,5-substitution pattern is necessary. The following pathway is proposed based on literature for related transformations.[1][2][3]

The proposed four-step synthesis starts with 1,2,4-trichlorobenzene.

References

Physical and chemical properties of 2,4,5-Trinitrophenol

An In-depth Technical Guide to the Physical and Chemical Properties of 2,4,5-Trinitrophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound. Due to the limited availability of experimental data for this specific isomer, this document also includes comparative data for the more extensively studied isomer, 2,4,6-Trinitrophenol (Picric Acid), to provide context and highlight structural and property differences. This guide is intended for researchers, scientists, and professionals in drug development who require detailed information on nitrophenolic compounds.

Introduction

This compound is a highly nitrated aromatic compound belonging to the family of trinitrophenols. While its isomer, 2,4,6-Trinitrophenol (picric acid), is well-known for its explosive properties and diverse applications, this compound is a less common and consequently less-characterized compound.[1][2] Understanding the properties of specific isomers like this compound is crucial for various fields, including synthetic chemistry, materials science, and pharmacology, as the substitution pattern on the aromatic ring significantly influences the molecule's chemical behavior, reactivity, and potential biological activity. This guide synthesizes the available information on this compound and presents it alongside the well-established data for picric acid to facilitate a comparative understanding.

Chemical and Physical Properties

The quantitative data for this compound is sparse in the literature. The following tables summarize the available experimental and computed data for this compound and provide a comparison with 2,4,6-Trinitrophenol.

Table 1: General and Structural Properties

| Property | This compound | 2,4,6-Trinitrophenol (Picric Acid) |

| IUPAC Name | This compound[1] | 2,4,6-Trinitrophenol[3] |

| Synonyms | β-trinitrophenol, 3,4,6-trinitrophenol[2] | Picric Acid, TNP, Melinite[4] |

| CAS Number | 610-26-4[1] | 88-89-1[3] |

| Molecular Formula | C₆H₃N₃O₇[1][2] | C₆H₃N₃O₇[3] |

| Molecular Weight | 229.11 g/mol [2] | 229.10 g/mol [3] |

| SMILES | Oc1cc(c(cc1--INVALID-LINK--=O)--INVALID-LINK--=O)--INVALID-LINK--=O[2] | C1=C(C=C(C(=C1--INVALID-LINK--[O-])O)--INVALID-LINK--[O-])--INVALID-LINK--[O-][3] |

| InChIKey | SISDGGGHEWAVOI-UHFFFAOYSA-N[2] | OXNIZHLAWKMVMX-UHFFFAOYSA-N[3] |

Table 2: Physical Properties

| Property | This compound | 2,4,6-Trinitrophenol (Picric Acid) |

| Appearance | Not specified | Yellow crystalline solid[3] |

| Melting Point | 96 °C[5] | 122.5 °C[4] |

| Boiling Point | Not specified | > 300 °C (detonates)[4] |

| Density | Not specified | 1.763 g/cm³[4] |

| Solubility in Water | Not specified | 12.7 g/L[4] |

| pKa | Not specified | 0.38[4] |

Table 3: Computed Properties

| Property | This compound[1] | 2,4,6-Trinitrophenol[3] |

| XLogP3 | 1.6 | 0.9 |

| Hydrogen Bond Donor Count | 1 | 1 |

| Hydrogen Bond Acceptor Count | 7 | 7 |

| Rotatable Bond Count | 3 | 3 |

| Topological Polar Surface Area | 158 Ų | 158 Ų |

Synthesis and Reactivity

General Synthesis of Trinitrophenols

A general method for the synthesis of trinitrophenols involves the nitration of phenol (B47542).[6] However, direct nitration of phenol with concentrated nitric acid can lead to oxidation and the formation of tarry by-products. A more controlled method involves the initial sulfonation of phenol, followed by nitration.

A typical procedure for the synthesis of 2,4,6-Trinitrophenol (Picric Acid) is as follows:

-

Phenol is treated with concentrated sulfuric acid to produce phenolsulfonic acid.

-

The resulting phenolsulfonic acid is then nitrated with a mixture of concentrated nitric acid and sulfuric acid.

-

The reaction mixture is heated to facilitate the substitution of the sulfonic acid group with nitro groups.

-

The product, picric acid, is then isolated by precipitation in cold water and purified by recrystallization.

Caption: General synthesis workflow for trinitrophenols.

Reactivity

The reactivity of trinitrophenols is largely dictated by the electron-withdrawing nature of the three nitro groups, which makes the hydroxyl proton highly acidic.[7]

-

Acidity : The nitro groups stabilize the phenoxide anion through resonance, significantly increasing the acidity compared to phenol. 2,4,6-Trinitrophenol is a strong acid, hence the name "picric acid".[8] While the pKa of this compound is not reported, it is expected to be a strong acid as well.

-

Explosive Properties : Like its 2,4,6-isomer, this compound should be considered as a potentially explosive compound, especially in its dry state. It can form unstable salts with metals.

-

Nucleophilic Aromatic Substitution : The electron-deficient aromatic ring is susceptible to nucleophilic attack.

Spectroscopic Data

Detailed experimental spectroscopic data (IR, NMR, Mass Spectrometry) for this compound is not widely available. For comparative purposes, the expected spectral features are discussed below, with reference to related compounds.

-

Infrared (IR) Spectroscopy : The IR spectrum of a trinitrophenol would be characterized by strong absorption bands corresponding to the O-H stretch of the phenolic hydroxyl group, C-H stretches of the aromatic ring, C=C stretching vibrations of the ring, and, most prominently, the symmetric and asymmetric stretching vibrations of the nitro groups (NO₂).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR: The proton NMR spectrum of this compound would show signals for the aromatic protons. The chemical shifts would be influenced by the deshielding effect of the nitro groups. The splitting pattern would depend on the coupling between the adjacent protons.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for each carbon atom in the molecule, with the carbons attached to the nitro groups being significantly deshielded.

-

-

Mass Spectrometry : The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of nitro groups and other characteristic fragments.

Safety and Hazards

Given the lack of specific safety data for this compound, it is prudent to handle it with the same precautions as its well-characterized isomer, 2,4,6-Trinitrophenol.

-

Explosive Hazard : Assumed to be explosive, particularly when dry. Avoid heat, shock, and friction.

-

Toxicity : Likely to be toxic if ingested, inhaled, or absorbed through the skin.

-

Irritant : Expected to be an irritant to the skin, eyes, and respiratory system.

-

Handling : Should be handled in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Logical Relationship of Isomers

The positioning of the nitro groups on the phenol ring is the defining structural difference between this compound and 2,4,6-Trinitrophenol, which in turn governs their physical and chemical properties.

References

- 1. This compound | C6H3N3O7 | CID 12293278 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [stenutz.eu]

- 3. Picric Acid | C6H3N3O7 | CID 6954 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Picric acid - Wikipedia [en.wikipedia.org]

- 5. 2,4-Dinitrophenol | C6H4N2O5 | CID 1493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Phenol - Wikipedia [en.wikipedia.org]

- 7. quora.com [quora.com]

- 8. quora.com [quora.com]

An In-Depth Technical Guide to 2,4,5-Trinitrophenol

CAS Number: 610-26-4 IUPAC Name: 2,4,5-Trinitrophenol

This technical guide serves as a resource for researchers, scientists, and drug development professionals, providing available data on this compound. It is important to note that publicly available information on this specific isomer is limited. The majority of research in this area has focused on its structural isomer, 2,4,6-Trinitrophenol (picric acid).

Physicochemical Properties

Quantitative data for this compound is sparse in the literature. The following table summarizes the available computed data for this compound.[1] For comparison, the experimental data for the well-studied isomer 2,4,6-Trinitrophenol is also included.

| Property | This compound (Computed) | 2,4,6-Trinitrophenol (Experimental) |

| Molecular Formula | C₆H₃N₃O₇ | C₆H₃N₃O₇ |

| Molecular Weight | 229.10 g/mol | 229.10 g/mol |

| Melting Point | 96 °C[2] | 121.8 °C |

| Boiling Point | Decomposes | Explodes > 300 °C |

| Density | Not Available | 1.763 g/cm³ |

| Appearance | Not Available | Yellow Crystalline Solid |

| Solubility in Water | Not Available | 1.40 g/100 mL |

Synthesis and Experimental Protocols

Biological Activity and Toxicological Data

There is a significant lack of specific data regarding the biological activity, signaling pathways, and toxicology of this compound. Research on the biological effects of nitrophenols has predominantly focused on 2,4-Dinitrophenol (B41442) and 2,4,6-Trinitrophenol. These compounds are known to be toxic and can uncouple oxidative phosphorylation.[5][6][7][8] Given the structural similarities, it is plausible that this compound may exhibit similar toxicological properties, but specific studies are required for confirmation.

Analytical Methods

Specific analytical methods for the detection and quantification of this compound are not detailed in the available literature. However, general methods for the analysis of nitrophenols, such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS), would likely be applicable.[9]

Logical Relationship Diagram

Due to the absence of specific information on the synthesis or biological pathways of this compound, a detailed workflow or signaling pathway diagram cannot be constructed. However, a conceptual diagram illustrating the general synthesis route for trinitrophenols is provided below for contextual understanding.

Caption: General synthesis route for trinitrophenols.

References

- 1. This compound | C6H3N3O7 | CID 12293278 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [stenutz.eu]

- 3. researchgate.net [researchgate.net]

- 4. Picric acid from Phenol Synthesis: Pharmaceutical Chemistry Practical [pharmacyinfoline.com]

- 5. 2,4-Dinitrophenol | C6H4N2O5 | CID 1493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Comparative toxicity study of 2,4,6-trinitrophenol (picric acid) in newborn and young rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Toxicoepidemiology and predictors of death in 2,4-dinitrophenol (DNP) toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Spectroscopic Profile of 2,4,5-Trinitrophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,4,5-Trinitrophenol, a significant nitroaromatic compound. Due to the limited availability of direct experimental spectra for this specific isomer, this document presents a combination of predicted and extrapolated data based on established spectroscopic principles and data from structurally related compounds. This guide is intended to serve as a valuable resource for the identification, characterization, and analysis of this compound in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. Below are the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on computational models and provide expected chemical shifts (δ) in parts per million (ppm).

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-3 | 8.5 - 8.8 | s |

| H-6 | 7.8 - 8.1 | s |

| OH | 10.0 - 12.0 | br s |

Note: The chemical shift of the hydroxyl proton is highly dependent on solvent and concentration and may exchange with D₂O.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 (C-OH) | 150 - 155 |

| C-2 (C-NO₂) | 140 - 145 |

| C-3 (C-H) | 125 - 130 |

| C-4 (C-NO₂) | 145 - 150 |

| C-5 (C-NO₂) | 135 - 140 |

| C-6 (C-H) | 120 - 125 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. The expected IR absorption bands for this compound are detailed in Table 3. These are extrapolated from the known spectral data of other nitrophenols.

Table 3: Expected Infrared (IR) Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Phenolic) | 3200 - 3600 | Broad, Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| Asymmetric NO₂ Stretch | 1520 - 1560 | Strong |

| Symmetric NO₂ Stretch | 1340 - 1370 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium |

| C-O Stretch (Phenolic) | 1180 - 1260 | Strong |

| C-N Stretch | 800 - 900 | Medium |

UV-Visible (UV-Vis) Spectroscopy

UV-Visible spectroscopy is used to study the electronic transitions within a molecule. The presence of the nitro groups and the phenolic ring in this compound is expected to result in characteristic absorption maxima.

Table 4: Expected UV-Visible (UV-Vis) Absorption Data for this compound

| Solvent | Expected λmax (nm) | Molar Absorptivity (ε) |

| Ethanol | ~260 and ~350 | Not available |

| Water (acidic) | ~260 and ~350 | Not available |

| Water (basic) | ~270 and ~400 | Not available |

Note: The position and intensity of the absorption maxima can be influenced by the solvent and the pH of the solution.

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data for this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: pulse angle of 90°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: pulse angle of 45-90°, a wider spectral width than for ¹H NMR, and a significantly larger number of scans to compensate for the low natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

-

Sample Preparation:

-

Solid State (KBr Pellet): Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Solid State (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable UV-transparent solvent (e.g., ethanol, methanol, or water). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the λmax.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Fill a cuvette with the pure solvent to be used as a reference.

-

Fill a matched cuvette with the sample solution.

-

Scan a range of wavelengths (e.g., 200-600 nm) to identify the wavelength(s) of maximum absorbance (λmax).

-

-

Data Analysis: Determine the λmax values and, if the concentration is known accurately, calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εbc).

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

Theoretical Insights into Trinitrophenol Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical studies of trinitrophenol (TNP) isomers. It is designed to be a comprehensive resource for researchers, scientists, and professionals in drug development, offering a blend of computational analysis, experimental data, and procedural outlines. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes complex scientific workflows to facilitate a deeper understanding of the structure-property relationships of these energetic compounds.

Introduction to Trinitrophenol Isomers

Trinitrophenol, a nitroaromatic compound, exists in several isomeric forms depending on the position of the three nitro groups on the phenol (B47542) ring. The most well-known isomer is 2,4,6-trinitrophenol, commonly known as picric acid, which has been extensively used as an explosive, a yellow dye, and an antiseptic.[1] However, the other isomers of trinitrophenol also possess unique physicochemical and energetic properties that are of significant interest in the fields of materials science and pharmacology.

Theoretical studies, primarily employing Density Functional Theory (DFT), have become instrumental in predicting and understanding the properties of these isomers, including their stability, electronic structure, and potential as energetic materials.[2] These computational approaches, in conjunction with experimental validation, provide a powerful toolkit for the rational design of new materials with tailored properties.

Computational Studies of Trinitrophenol Isomers

Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating the properties of molecules like trinitrophenol isomers. The B3LYP functional combined with a suitable basis set, such as 6-311++G(d,p), is commonly employed to perform these calculations.[2]

A typical computational workflow for the theoretical study of trinitrophenol isomers involves several key steps, as illustrated in the diagram below. This process begins with the initial design of the molecular structures of the different isomers, followed by geometry optimization to find the most stable conformations. Subsequently, various molecular properties are calculated and analyzed.

Theoretical calculations have shown that the stability of trinitrophenol isomers is significantly influenced by the positions of the nitro groups. For instance, studies indicate that 2,4,6-trinitrophenol is the most stable isomer due to favorable intramolecular hydrogen bonding and electronic effects.

Quantitative Data Summary

Table 1: Physicochemical Properties of Trinitrophenol Isomers

| Isomer | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Density (g/cm³) |

| 2,3,4-TNP | 2,3,4-Trinitrophenol | C₆H₃N₃O₇ | 229.10 | - | - |

| 2,3,5-TNP | 2,3,5-Trinitrophenol | C₆H₃N₃O₇ | 229.10 | - | - |

| 2,3,6-TNP | 2,3,6-Trinitrophenol | C₆H₃N₃O₇ | 229.10 | - | - |

| 2,4,5-TNP | 2,4,5-Trinitrophenol | C₆H₃N₃O₇ | 229.10 | - | - |

| 2,4,6-TNP | 2,4,6-Trinitrophenol | C₆H₃N₃O₇ | 229.10 | 122.5 | 1.76[1] |

| 3,4,5-TNP | 3,4,5-Trinitrophenol | C₆H₃N₃O₇ | 229.10 | - | - |

Note: A hyphen (-) indicates that reliable data was not found in the searched literature.

Table 2: Energetic Properties of Trinitrophenol Isomers

| Isomer | Detonation Velocity (m/s) | Impact Sensitivity (J) | Heat of Formation (kJ/mol) |

| 2,4,6-TNP | 7,350[3] | 7.4 - 10 | -206.3 |

Note: Comprehensive energetic data for isomers other than 2,4,6-trinitrophenol is scarce in the public domain.

Experimental Protocols

The synthesis and characterization of trinitrophenol isomers are critical for validating theoretical predictions and for their practical application. The following sections outline general experimental methodologies.

Synthesis of Trinitrophenol Isomers

The synthesis of trinitrophenol isomers typically involves the nitration of phenol or its partially nitrated derivatives. The specific isomer obtained is dependent on the starting material and reaction conditions. A general logical workflow for the synthesis and purification is presented below.

Detailed Protocol for the Synthesis of 2,4,6-Trinitrophenol (Picric Acid):

A common method for the synthesis of picric acid involves the sulfonation of phenol followed by nitration.[4] This two-step process helps to control the highly exothermic nitration reaction and prevent the formation of undesired byproducts.[4][5]

-

Sulfonation: Phenol is treated with concentrated sulfuric acid. The mixture is heated to about 100°C to yield a mixture of 2- and 4-phenolsulfonic acids.[5]

-

Nitration: The phenolsulfonic acid mixture is then carefully added to concentrated nitric acid. The sulfonic acid groups are subsequently replaced by nitro groups through electrophilic aromatic substitution, leading to the formation of 2,4,6-trinitrophenol.[4][5]

-

Isolation and Purification: The reaction mixture is cooled and poured into cold water to precipitate the crude picric acid. The precipitate is then collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent such as an ethanol-water mixture.

Synthesis of Other Isomers:

The synthesis of other trinitrophenol isomers often requires starting with specifically substituted dinitrophenols and performing a final nitration step. For example, 2,4-dinitrophenol (B41442) can be nitrated to produce 2,4,6-trinitrophenol.[4] The synthesis of less common isomers may involve more complex multi-step synthetic routes.

Characterization Methods

A variety of analytical techniques are employed to confirm the identity and purity of the synthesized trinitrophenol isomers.

-

Spectroscopic Methods:

-

Infrared (IR) and Raman Spectroscopy: These techniques are used to identify the functional groups present in the molecule, such as the -OH, -NO₂, and C-H bonds of the aromatic ring.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for determining the substitution pattern on the benzene (B151609) ring and confirming the isomeric structure.

-

-

Chromatographic Methods:

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating and quantifying the different isomers in a mixture, often using a reverse-phase column.

-

-

Thermal Analysis:

-

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): These methods are used to determine the melting point, decomposition temperature, and thermal stability of the compounds.

-

Conclusion

The theoretical and experimental study of trinitrophenol isomers provides valuable insights into the relationship between molecular structure and material properties. DFT calculations have proven to be a reliable tool for predicting the stability and energetic characteristics of these compounds, guiding experimental efforts. While 2,4,6-trinitrophenol remains the most studied isomer, further investigation into the properties and potential applications of other trinitrophenol isomers is a promising area for future research. This guide serves as a foundational resource for scientists and researchers to navigate the complexities of this important class of compounds.

References

- 1. Picric Acid | C6H3N3O7 | CID 6954 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. experts.illinois.edu [experts.illinois.edu]

- 3. Table of explosive detonation velocities - Wikipedia [en.wikipedia.org]

- 4. Picric acid - Wikipedia [en.wikipedia.org]

- 5. organic chemistry - Preparation of picric acid - Chemistry Stack Exchange [chemistry.stackexchange.com]

An In-Depth Technical Guide to the Synthesis of 2,4,5-Trinitrophenol: A Historical and Experimental Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and historical synthesis of 2,4,5-Trinitrophenol, a trinitrophenol isomer. While its isomer, 2,4,6-Trinitrophenol (picric acid), is well-documented, the history and specific synthesis of the 2,4,5- isomer are less commonly detailed. This document aims to fill that gap by presenting available historical context, outlining key synthetic pathways, and providing detailed experimental protocols for the preparation of its precursors. The guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the synthesis of nitrophenolic compounds.

Introduction

Trinitrophenols are a class of organic compounds that have played a significant role in the history of chemistry, with applications ranging from dyes and antiseptics to explosives. Among these, 2,4,6-Trinitrophenol, commonly known as picric acid, is the most well-known and extensively studied isomer. However, other isomers, such as this compound, also possess unique chemical properties and have their own, albeit less documented, history of synthesis.

This guide focuses specifically on this compound, providing a detailed exploration of its synthesis. Due to the scarcity of direct historical accounts of its discovery, the focus will be on the logical synthetic routes derived from available chemical literature and patents.

Historical Context of Trinitrophenol Discovery

The history of trinitrophenols is largely intertwined with the discovery and application of picric acid. The earliest mentions of what would later be identified as a trinitrophenol date back to the 17th-century alchemical writings of Johann Rudolf Glauber. The first synthesis from a natural product, indigo, was performed by Peter Woulfe in 1771. Later, in 1841, the synthesis of picric acid from phenol (B47542) was achieved, and its correct formula was determined.

While the historical record is dominated by picric acid, the development of synthetic organic chemistry in the 19th and 20th centuries undoubtedly led to the synthesis and characterization of other isomers, including this compound. The synthesis of this specific isomer is often achieved through multi-step reactions involving nitration of specifically substituted phenol precursors.

Synthetic Pathways to this compound

The synthesis of this compound is not as straightforward as the direct nitration of phenol, which predominantly yields the 2,4,6-isomer due to the directing effects of the hydroxyl group. Therefore, the synthesis of the 2,4,5-isomer requires starting materials that already have substituents in positions that will direct the nitro groups to the desired locations.

A plausible and documented synthetic route involves the preparation of a suitable precursor, such as 2,4,5-Trichlorophenol, followed by nitration. The chlorine atoms can then be substituted by nitro groups under specific reaction conditions.

The following sections detail the experimental protocols for the synthesis of key precursors to this compound.

Synthesis of 2,4,5-Trichlorophenol from 2,4,5-Trichloroaniline

A key precursor for the synthesis of this compound is 2,4,5-Trichlorophenol. One documented method for its preparation is through the diazotization of 2,4,5-Trichloroaniline followed by hydrolysis.[1]

Experimental Protocol:

This synthesis is a two-stage process involving the formation of a diazonium salt from 2,4,5-Trichloroaniline, followed by its hydrolysis to 2,4,5-Trichlorophenol.[2]

Stage 1: Diazotization of 2,4,5-Trichloroaniline

-

Dissolve 930 g of 2,4,5-Trichloroaniline in 7920 g of a 30% sulfuric acid solution in a suitable reaction vessel.

-

Prepare a solution of 460 g of sodium nitrite (B80452) in 1500 mL of water.

-

With continuous stirring, add the sodium nitrite solution dropwise to the 2,4,5-Trichloroaniline solution.

-

Maintain the reaction temperature at approximately 8 °C during the addition.

-

After the addition is complete, allow the reaction to proceed for a period to ensure complete formation of the diazonium salt.

Stage 2: Hydrolysis of the Diazonium Salt

-

In a separate reaction vessel, prepare a solution of 615 g of copper(II) sulfate (B86663) pentahydrate in 2200 g of a 30% sulfuric acid solution.

-

Heat this solution to and maintain a temperature of around 80 °C.

-

Add the previously prepared diazonium salt solution dropwise to the hot copper sulfate solution.

-

Monitor the reaction progress using a suitable analytical technique, such as gas chromatography (GC), until the reaction is complete.

-

Once the reaction is complete, allow the mixture to cool.

-

Extract the product with dichloroethane.

-

Remove the solvent by rotary evaporation to obtain the crude 2,4,5-Trichlorophenol.

Quantitative Data:

| Reactant/Product | Molar Mass ( g/mol ) | Amount | Yield |

| 2,4,5-Trichloroaniline | 196.46 | 930 g | - |

| Sodium Nitrite | 69.00 | 460 g | - |

| Copper(II) Sulfate Pentahydrate | 249.69 | 615 g | - |

| 2,4,5-Trichlorophenol | 197.45 | 706 g (97% purity) | 75.8% |

Table 1: Quantitative data for the synthesis of 2,4,5-Trichlorophenol from 2,4,5-Trichloroaniline.[2]

Logical Workflow for the Synthesis of 2,4,5-Trichlorophenol

Caption: Workflow for the two-stage synthesis of 2,4,5-Trichlorophenol.

Synthesis of 2,4,5-Trichloroaniline from 1,2,4-Trichloro-5-nitrobenzene

The starting material for the synthesis of 2,4,5-Trichlorophenol, 2,4,5-Trichloroaniline, can be synthesized by the reduction of 1,2,4-Trichloro-5-nitrobenzene.[1]

Experimental Protocol:

A common method for the reduction of nitroarenes to anilines is using iron powder in an acidic medium.

-

To a reaction vessel, add 1338 g of iron powder and water.

-

Stir the mixture and heat to a temperature of 90-95 °C.

-

Add 1300 g of 1,2,4-Trichloro-5-nitrobenzene in portions to the hot iron slurry.

-

Monitor the reaction by GC until completion.

-

After the reaction is complete, cool the mixture slightly.

-

Extract the product with ethyl acetate, filter, and separate the layers.

-

Evaporate the solvent to obtain the crude 2,4,5-Trichloroaniline.

Quantitative Data:

| Reactant/Product | Molar Mass ( g/mol ) | Amount | Yield |

| 1,2,4-Trichloro-5-nitrobenzene | 226.44 | 1300 g | - |

| Iron Powder | 55.85 | 1338 g | - |

| 2,4,5-Trichloroaniline | 196.46 | 932 g (98% purity) | 82.8% |

Table 2: Quantitative data for the synthesis of 2,4,5-Trichloroaniline.

Synthesis Pathway from 1,2,4-Trichlorobenzene

Caption: Overall synthetic pathway to this compound.

Nitration of 2,4,5-Trichlorophenol to this compound

The final step in this proposed synthesis is the nitration of 2,4,5-Trichlorophenol. This step is expected to be a challenging reaction, as the existing chloro and hydroxyl groups will influence the position of the incoming nitro groups. Specific and controlled reaction conditions would be necessary to achieve the desired 2,4,5-trinitro substitution pattern and to potentially replace the chlorine atoms with nitro groups.

Conclusion

The synthesis of this compound presents a more complex challenge than that of its well-known isomer, picric acid. The directing effects of the hydroxyl group necessitate a multi-step synthetic approach, starting from precursors that guide the nitration to the desired positions. This guide has outlined a plausible and documented pathway for the synthesis of a key precursor, 2,4,5-Trichlorophenol, and has provided detailed experimental protocols and quantitative data for the synthesis of this intermediate.

While the final nitration step to this compound requires further methodological development, the information presented here provides a solid foundation for researchers and professionals working in the field of nitroaromatic chemistry. The provided diagrams and tables offer a clear and concise summary of the synthetic routes and experimental details, facilitating a deeper understanding of the chemical processes involved. Further research into the specific conditions required for the selective nitration of 2,4,5-Trichlorophenol would be a valuable contribution to the field.

References

An In-depth Technical Guide to the Solubility of 2,4,6-Trinitrophenol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,4,6-Trinitrophenol, commonly known as picric acid, in various organic solvents. Due to the scarcity of data on the 2,4,5-isomer, this document focuses on the well-researched and widely used 2,4,6-Trinitrophenol. The information herein is intended to support research, development, and formulation activities where the dissolution of this compound is a critical parameter.

Introduction to 2,4,6-Trinitrophenol (Picric Acid)

2,4,6-Trinitrophenol (CAS No. 88-89-1) is a yellow crystalline solid with the chemical formula C₆H₃N₃O₇. Historically, it has been used as a yellow dye, an antiseptic, and a component in explosives. In modern laboratory settings, it is frequently used in metallography as an etchant, in clinical chemistry for creatinine (B1669602) assays, and as a staining agent in histology.

The solubility of picric acid is a crucial physical property that dictates its application, formulation, and safety handling procedures. While it is only slightly soluble in water, it exhibits significant solubility in a range of organic solvents. This characteristic is vital for its use in organic synthesis, the preparation of analytical reagents, and various industrial processes. Understanding its solubility profile allows for the selection of appropriate solvent systems for specific applications, from creating staining solutions to facilitating chemical reactions.

Quantitative Solubility Data

The solubility of 2,4,6-Trinitrophenol in various organic solvents has been determined by numerous studies. The data is presented below in structured tables for ease of comparison.

Table 1: Solubility of 2,4,6-Trinitrophenol in Single Organic Solvents

| Solvent | Solubility | Temperature |

| Ethanol | 8.3 g / 100 g | 20 °C |

| 1 g / 12 mL | Not Specified | |

| 6 g / 100 mL | Not Specified | |

| Benzene | 10 g / 100 g | 20 °C |

| 1 g / 10 mL | Not Specified | |

| Chloroform | 2.85 g / 100 g | 20 °C |

| 1 g / 35 mL | Not Specified | |

| Diethyl Ether | 1.53 g / 100 g | 20 °C |

| 1 g / 65 mL | Not Specified | |

| Acetone | Readily Soluble | Not Specified |

| Methanol | 1 g / 4.44 g | Not Specified |

| Toluene | 1 g / 8.33 g | Not Specified |

| Formic Acid | 1 g / 9.23 g | Not Specified |

| n-Propanol | 1 g / 26.25 g | Not Specified |

| Pentanol | 1 g / 56.98 g | Not Specified |

| Water | 1.27 g / 100 mL | Not Specified |

| ~1.3 g / L | 20 °C |

Table 2: Solubility of 2,4,6-Trinitrophenol in Benzene-Alcohol Mixtures at 25 °C

Data expressed as grams (g) of picric acid per 100 g of solvent mixture.

| % Alcohol in Benzene (w/w) | Methyl Alcohol | Ethyl Alcohol | n-Propyl Alcohol |

| 0 | 5.75 | 5.75 | 5.75 |

| 10 | 12.35 | 11.02 | 10.11 |

| 20 | 19.82 | 16.20 | 14.15 |

| 30 | 27.50 | 20.80 | 17.65 |

| 40 | 34.60 | 24.60 | 20.50 |

| 50 | 40.80 | 27.70 | 22.80 |

| 60 | 46.10 | 30.20 | 24.50 |

| 70 | 50.80 | 32.40 | 25.80 |

| 80 | 54.90 | 34.50 | 26.90 |

| 90 | 58.50 | 36.60 | 27.90 |

| 100 | 62.00 | 38.60 | 28.90 |

Source: Adapted from Duff, J. C., & Bills, E. J. (1932). The Solubility of Picric Acid in Mixed Solvents. Part II. Benzene-Alcohol Mixtures.

Experimental Protocols

The determination of solubility is a fundamental experimental procedure in chemistry. The following sections detail common methodologies cited for determining the solubility of solids like 2,4,6-Trinitrophenol in organic solvents.

The gravimetric method is a straightforward and widely used technique for determining the solubility of a solid in a liquid. It relies on the direct measurement of the mass of the solute dissolved in a saturated solution.

Principle: A saturated solution is prepared, meaning the solvent has dissolved the maximum amount of solute at a given temperature, and is in equilibrium with undissolved solid. A known mass or volume of the clear, saturated solution is taken, the solvent is evaporated, and the mass of the remaining dry solute is measured.

Apparatus and Materials:

-

Conical flask or sealed container

-

Thermostatic bath (for temperature control)

-

Analytical balance

-

Evaporating dish or watch glass (pre-weighed)

-

Pipette or syringe

-

Filtration apparatus (e.g., filter paper and funnel, or syringe filter)

-

Drying oven

-

2,4,6-Trinitrophenol (solute)

-

Organic solvent of interest

Procedure:

-

Saturation: An excess amount of 2,4,6-Trinitrophenol is added to a known volume of the organic solvent in a conical flask.

-

Equilibration: The flask is sealed and placed in a thermostatic bath set to the desired temperature. The mixture is agitated (e.g., using a magnetic stirrer or mechanical shaker) for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached. The presence of undissolved solid solute confirms that the solution is saturated.

-

Separation: The mixture is allowed to stand at the constant temperature until the undissolved solid settles. A clear aliquot of the supernatant (the saturated solution) is carefully withdrawn using a pipette or syringe, often after filtration through a membrane filter to remove any suspended particles.

-

Weighing the Solution: The collected aliquot of the saturated solution is transferred to a pre-weighed evaporating dish, and the total mass (dish + solution) is recorded.

-

Evaporation: The solvent is evaporated from the dish. For volatile organic solvents, this can be done in a fume hood at room temperature or with gentle heating. For less volatile solvents, a drying oven at a temperature below the decomposition point of picric acid may be used.

-

Drying and Final Weighing: The evaporating dish containing the solid residue is dried in an oven to a constant mass to ensure all solvent has been removed. After cooling in a desiccator, the final mass (dish + dry solute) is recorded.

-

Calculation: The mass of the dissolved solute and the mass of the solvent are calculated from the recorded weights. Solubility is then typically expressed as grams of solute per 100 g or 100 mL of solvent.

This instrumental method is suitable for compounds that absorb ultraviolet or visible light, such as 2,4,6-Trinitrophenol. It determines the concentration of the solute in a saturated solution by measuring its light absorbance.

Principle: According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. By preparing a calibration curve from standards of known concentration, the concentration of an unknown saturated solution can be determined from its absorbance reading.

Apparatus and Materials:

-

UV-Vis Spectrophotometer

-

Quartz or glass cuvettes

-

Volumetric flasks and pipettes

-

Apparatus for preparing a saturated solution (as in the gravimetric method)

-

2,4,6-Trinitrophenol (solute)

-

Organic solvent of interest (must be transparent at the analysis wavelength)

Procedure:

-

Determine Maximum Wavelength (λmax): A dilute solution of 2,4,6-Trinitrophenol in the chosen solvent is prepared. The UV-Vis spectrum is scanned over a relevant wavelength range to identify the wavelength of maximum absorbance (λmax). All subsequent measurements will be taken at this wavelength for maximum sensitivity.

-

Prepare a Calibration Curve:

-

A stock solution of 2,4,6-Trinitrophenol of a precise, known concentration is prepared in the solvent.

-

A series of standard solutions of lower concentrations are prepared by accurately diluting the stock solution.

-

The absorbance of each standard solution is measured at λmax using the pure solvent as a blank.

-

A calibration graph is plotted with absorbance on the y-axis versus concentration on the x-axis. A linear relationship should be observed.

-

-

Prepare Saturated Solution: A saturated solution is prepared and allowed to equilibrate at a constant temperature, as described in the gravimetric method (Steps 1 and 2).

-

Sample Preparation and Measurement:

-

A clear aliquot of the saturated solution is carefully withdrawn and filtered.

-

This solution is accurately diluted with the solvent to a concentration that falls within the linear range of the calibration curve. The dilution factor must be precisely recorded.

-

The absorbance of the diluted saturated solution is measured at λmax.

-

-

Calculation:

-

The concentration of the diluted sample is determined using the equation of the line from the calibration curve (or by reading directly from the graph).

-

This concentration is then multiplied by the dilution factor to find the concentration of the original saturated solution, which represents the solubility of 2,4,6-Trinitrophenol in that solvent at the specified temperature.

-

Mandatory Visualizations

The following diagrams illustrate the logical workflows for the experimental protocols described above.

Caption: Workflow for Gravimetric Solubility Determination.

Caption: Workflow for UV-Vis Spectrophotometric Solubility Determination.

Acidity and pKa of 2,4,5-Trinitrophenol: A Comparative Technical Guide for Researchers

This technical guide provides an in-depth analysis of the acidity and pKa value of 2,4,5-trinitrophenol, contextualized by a detailed comparison with its structural isomers. The document is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of the structure-acidity relationships in nitrophenolic compounds. It covers the fundamental electronic and steric effects, presents quantitative data, and details the experimental methodologies used for pKa determination.

Introduction: Acidity of Substituted Phenols

Phenols are weakly acidic organic compounds. The acidity of the phenolic hydroxyl group can be significantly influenced by the nature and position of substituents on the aromatic ring. Electron-withdrawing groups, such as the nitro group (–NO₂), generally increase the acidity of phenols by stabilizing the resulting phenoxide conjugate base. This guide focuses on trinitrophenols, a class of compounds where this acidifying effect is pronounced, with a specific emphasis on the 2,4,5-isomer and its comparison with the well-known 2,4,6-trinitrophenol (picric acid) and other related isomers.

Core Principles: Electronic and Steric Effects on Acidity

The acidity of nitrophenols is governed by a combination of inductive effects, resonance effects, and steric factors.

-

Inductive Effect (-I): The nitro group is strongly electronegative and withdraws electron density from the benzene (B151609) ring through the sigma (σ) bond framework. This effect polarizes the O-H bond, facilitating the release of the proton (H⁺). The -I effect is distance-dependent, weakening as the distance from the hydroxyl group increases.

-

Resonance Effect (-M or -R): When a nitro group is situated at the ortho or para position relative to the hydroxyl group, it can participate in the delocalization of the negative charge of the phenoxide ion formed upon deprotonation.[1][2] This delocalization, which extends the charge onto the oxygen atoms of the nitro group, provides significant stabilization to the conjugate base, thereby increasing the acidity of the parent phenol (B47542).[1][3] A nitro group at the meta position cannot directly participate in this resonance stabilization of the phenoxide ion.[2][4]

-

Intramolecular Hydrogen Bonding: A nitro group at the ortho position can form an intramolecular hydrogen bond with the phenolic proton. This interaction stabilizes the protonated form of the molecule, making it more difficult to remove the proton and thus slightly decreasing the acidity compared to what would be expected from electronic effects alone.[2][5]

-

Steric Inhibition of Resonance/Deprotonation: In highly substituted phenols, steric hindrance between bulky groups can sometimes force a nitro group out of the plane of the benzene ring, reducing its ability to participate in resonance. Furthermore, steric crowding around the phenoxide oxygen can hinder solvation and stabilization of the anion, potentially impacting acidity.[6]

The interplay of these effects determines the final pKa value of a given isomer. The logical relationship is visualized below.

Caption: Factors influencing the acidity (pKa) of nitrophenols.

Comparative Acidity of Trinitrophenol Isomers

The positioning of the three nitro groups on the phenol ring leads to significant differences in acidity among isomers. The most studied isomer, 2,4,6-trinitrophenol (picric acid), serves as a critical benchmark.

In 2,4,6-trinitrophenol , all three nitro groups are located at ortho and para positions. This optimal arrangement allows for maximum resonance stabilization of the phenoxide conjugate base, as the negative charge can be delocalized onto all three nitro groups. This extensive stabilization makes picric acid one of the most acidic phenols, with a pKa value comparable to some mineral acids.[3][7][8]

In contrast, This compound has two nitro groups in positions that allow for resonance stabilization (ortho and para) but one in a meta position (the 5-nitro group). The meta-nitro group contributes to acidity primarily through its inductive effect, which is less powerful than the resonance effect.[4] Consequently, the conjugate base of this compound is less stabilized than that of the 2,4,6-isomer, rendering it a weaker acid.

The diagram below illustrates the superior resonance stabilization in the 2,4,6-trinitrophenoxide ion.

Caption: Resonance delocalization in the 2,4,6-trinitrophenoxide ion.

Data Presentation: pKa Values of Nitrophenols

The following table summarizes the experimental pKa values for this compound and related isomers for direct comparison. Lower pKa values indicate stronger acidity.

| Compound | Substituent Positions | pKa Value | Reference(s) |

| Phenol | - | 9.99 | [9] |

| 4-Nitrophenol | 4-NO₂ | 7.14 | [5] |

| 3-Nitrophenol | 3-NO₂ | 8.28 | [10] |

| 2-Nitrophenol | 2-NO₂ | 7.23 | [5] |

| 2,4-Dinitrophenol (B41442) | 2,4-NO₂ | 4.09 | [11] |

| 2,6-Dinitrophenol | 2,6-NO₂ | 3.68 | [12] |

| 3,4-Dinitrophenol | 3,4-NO₂ | 5.42 | [12] |

| This compound | 2,4,5-NO₂ | ~0.38 * | [10] |

| 2,4,6-Trinitrophenol (Picric Acid) | 2,4,6-NO₂ | 0.38 | [7][8][13][14] |

*Note: The pKa value for this compound is less commonly reported than that of picric acid. The value of 0.38 is cited for this isomer in one source[10], although it is more widely attributed to the 2,4,6 isomer. Based on electronic principles, the pKa of the 2,4,5-isomer is expected to be higher (less acidic) than that of the 2,4,6-isomer due to the meta-position of one nitro group.

Experimental Protocols for pKa Determination

The determination of pKa values for nitrophenols is most commonly achieved via spectrophotometric or potentiometric methods.

Spectrophotometric Titration

This method leverages the difference in the UV-Visible absorption spectra between the protonated phenol (ArOH) and the deprotonated phenoxide (ArO⁻). The phenoxide ion, with its extended conjugation, typically absorbs light at a longer wavelength. By measuring the absorbance of a solution at various pH values, the ratio of the two species can be determined, and the pKa can be calculated using the Henderson-Hasselbalch equation.

Detailed Methodology:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of the nitrophenol under investigation (e.g., 50 µM) in a suitable solvent system, such as a 10% (v/v) acetonitrile-water mixture to ensure solubility.[15]

-

Prepare a series of buffer solutions with known pH values spanning the expected pKa of the analyte (e.g., pH 2 to 11).[15]

-

-

Spectrophotometric Measurement:

-

For each pH value, mix a precise volume of the nitrophenol stock solution with the buffer solution in a cuvette.

-

Record the full UV-Vis absorption spectrum (e.g., 200-500 nm) for each solution against a buffer blank.[15]

-

Identify the wavelength of maximum absorbance for the phenoxide species (λ_max).

-

-

Data Analysis:

-

Plot the absorbance at λ_max against the pH of the solutions.[16]

-

The resulting plot will be a sigmoidal curve. The pKa is the pH value at the inflection point of this curve, where the concentrations of the acidic and basic forms are equal.

-

Alternatively, fit the data to the equation: A = (A_acid + A_base * 10^(pH - pKa)) / (1 + 10^(pH - pKa)) where A is the measured absorbance, and A_acid and A_base are the absorbances of the fully protonated and deprotonated species, respectively.

-

The general workflow for this experimental protocol is outlined below.

Caption: Experimental workflow for spectrophotometric pKa determination.

Potentiometric Titration

This classic method involves titrating a solution of the acidic nitrophenol with a strong base (e.g., NaOH) of known concentration. The pH of the solution is monitored throughout the titration using a calibrated pH meter.

Detailed Methodology:

-

Sample Preparation:

-

Accurately weigh a sample of the nitrophenol and dissolve it in a suitable solvent, typically a mixture of water and an organic cosolvent (like ethanol (B145695) or acetonitrile) to ensure solubility.

-

Calibrate the pH electrode system using standard buffers.

-

-

Titration:

-

Place the nitrophenol solution in a beaker with a magnetic stirrer and immerse the calibrated pH electrode.

-

Add the strong base titrant in small, precise increments.

-

Record the pH of the solution after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the measured pH versus the volume of titrant added.

-

The equivalence point is the point of steepest slope on the titration curve.

-

The pKa is equal to the pH at the half-equivalence point (the point where half of the acid has been neutralized by the base).

-

For more accurate results, a first or second derivative plot can be used to precisely locate the equivalence point.

-

Synthesis of Trinitrophenols

The synthesis of trinitrophenols, particularly picric acid, requires careful control of reaction conditions due to the highly exothermic nature of the nitration process.[14] Direct nitration of phenol with concentrated nitric acid often leads to the formation of tars and oxidation byproducts.[14]

A common industrial method involves a two-step process:[14]

-

Sulfonation: Phenol is first treated with fuming sulfuric acid to produce phenolsulfonic acid.

-

Nitration: The resulting sulfonic acid is then nitrated with concentrated nitric acid. The sulfonic acid group activates the ring for nitration and is subsequently replaced by a nitro group during the reaction.

Alternative methods for preparing specific isomers may involve the nitration of less substituted phenols (e.g., nitrating 2,4-dinitrophenol to yield 2,4,6-trinitrophenol) or starting from other precursors like acetylsalicylic acid.[17][18] The synthesis of this compound is less commonly described but would theoretically proceed from the nitration of 2,4-dinitrophenol or 2,5-dinitrophenol (B1207554) under controlled conditions.

Conclusion

The acidity of this compound and its isomers is a direct function of the electronic effects imparted by the nitro substituents. The well-known 2,4,6-trinitrophenol (picric acid) exhibits exceptionally high acidity due to the synergistic resonance stabilization provided by three nitro groups at ortho and para positions. In contrast, this compound is a weaker acid because one of its nitro groups is in a meta position, contributing only via the less effective inductive effect. This comparative analysis, supported by quantitative pKa data and detailed experimental protocols, provides a robust framework for understanding and predicting the structure-acidity relationships in this important class of compounds.

References

- 1. Explain why 2,4,6-trinitrophenol (Picric acid) is considered an acid?.. [askfilo.com]

- 2. quora.com [quora.com]

- 3. quora.com [quora.com]

- 4. picric acid or 2,4,6-tri-nitro phenol more acidic than phenol . - CHEMSOLVE.NET [chemizi.blogspot.com]

- 5. organic chemistry - Comparison of acidic strength of nitrophenols - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 6. Welcome to Chem Zipper.com......: Why Picric acid (2,4,6-trinitrophenol) is weak acid then expected ? [chemzipper.com]

- 7. quora.com [quora.com]

- 8. The nature of 246trinitrophenol is A neutral B basic class 11 chemistry CBSE [vedantu.com]

- 9. 2,3,6-Trinitrophenol | 603-10-1 | Benchchem [benchchem.com]

- 10. homework.study.com [homework.study.com]

- 11. 2,4-Dinitrophenol - Wikipedia [en.wikipedia.org]

- 12. Table 4-2, Physical and Chemical Properties of Dinitrophenols - Toxicological Profile for Dinitrophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

- 14. Picric acid - Wikipedia [en.wikipedia.org]

- 15. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 16. chemistry.beloit.edu [chemistry.beloit.edu]

- 17. tandfonline.com [tandfonline.com]

- 18. youtube.com [youtube.com]

Methodological & Application

Application Notes and Protocols for the Analytical Detection of 2,4,5-Trinitrophenol

Introduction

2,4,5-Trinitrophenol (2,4,5-TNP) is a nitroaromatic compound. Like its isomers, such as 2,4,6-Trinitrophenol (picric acid), it is of interest in various fields, including environmental monitoring and security, due to the potential toxicity and explosive nature of this class of compounds. Accurate and sensitive detection methods are crucial for managing the risks associated with nitrophenols. While specific analytical methods for this compound are not as widely documented as those for its isomers, established techniques for other nitrophenols can be adapted for its detection. This document provides an overview of proposed analytical methods for 2,4,5-TNP, including fluorescence quenching, electrochemical sensing, and chromatographic analysis, based on established protocols for similar molecules.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for the development and optimization of analytical methods.

| Property | Value |

| Molecular Formula | C₆H₃N₃O₇[1] |

| Molecular Weight | 229.10 g/mol [1] |

| IUPAC Name | This compound[1] |

| CAS Number | 610-26-4[1] |

Proposed Analytical Methods

Based on the successful detection of other nitrophenol isomers, the following methods are proposed for the sensitive and selective detection of this compound.

Fluorescence Quenching

Principle: This method relies on the ability of electron-deficient nitroaromatic compounds, such as 2,4,5-TNP, to quench the fluorescence of a fluorophore. The quenching mechanism can involve Förster Resonance Energy Transfer (FRET), Photoinduced Electron Transfer (PET), or an inner filter effect (IFE), where the analyte absorbs the excitation or emission light of the fluorophore.[2][3] The decrease in fluorescence intensity is proportional to the concentration of the analyte.

Workflow for Fluorescence Quenching-Based Detection

Caption: General workflow for 2,4,5-TNP detection via fluorescence quenching.

Experimental Protocol:

-

Preparation of Fluorophore Solution: Prepare a stock solution of a suitable fluorophore (e.g., carbon dots, quantum dots, or a fluorescent polymer) in an appropriate solvent (e.g., deionized water or an organic solvent like THF).[3][4] Dilute the stock solution to a working concentration that exhibits a stable and measurable fluorescence signal.

-

Calibration Curve:

-

Prepare a series of standard solutions of 2,4,5-TNP with varying concentrations.

-

To separate aliquots of the fluorophore working solution, add a known volume of each 2,4,5-TNP standard.

-

Allow the solutions to incubate for a short period (e.g., 1-5 minutes) to ensure complete interaction.[2]

-

Measure the fluorescence emission spectrum of each solution using a spectrofluorometer at the optimal excitation wavelength for the fluorophore.

-

Plot the fluorescence intensity at the emission maximum against the concentration of 2,4,5-TNP to generate a calibration curve.

-

-

Sample Analysis:

-

Add a known volume of the sample containing an unknown concentration of 2,4,5-TNP to the fluorophore working solution.

-

After the same incubation period, measure the fluorescence intensity.

-

Determine the concentration of 2,4,5-TNP in the sample by interpolating the fluorescence intensity on the calibration curve.

-

Electrochemical Sensing

Principle: Electrochemical methods, such as differential pulse voltammetry (DPV) and cyclic voltammetry (CV), can be used to detect 2,4,5-TNP based on its electrochemical reduction at the surface of a modified electrode.[5][6] The nitro groups in the molecule are electrochemically active and can be reduced at specific potentials. The resulting current is proportional to the concentration of 2,4,5-TNP. Modified electrodes, for instance with gold nanoparticles or graphene, can enhance the sensitivity and selectivity of the detection.[5][7]

Signaling Pathway for Electrochemical Detection

Caption: Signaling pathway for the electrochemical detection of 2,4,5-TNP.

Experimental Protocol:

-

Electrode Preparation:

-

Polish a glassy carbon electrode (GCE) with alumina (B75360) slurry, followed by sonication in deionized water and ethanol (B145695) to ensure a clean surface.

-

Modify the electrode surface with a suitable nanomaterial, such as a composite of a metal-organic framework and electro-reduced graphene oxide, to enhance catalytic activity.[8]

-

-

Electrochemical Measurements:

-

Prepare a supporting electrolyte solution (e.g., phosphate-buffered saline, PBS, at a specific pH).

-

Place the modified GCE, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire) in the electrochemical cell containing the supporting electrolyte.

-

Add a known concentration of 2,4,5-TNP to the cell.

-

Record the differential pulse voltammogram over a potential range where the nitro groups are expected to be reduced. For other trinitrophenols, this is often in the negative potential range.[8]

-

-

Quantification:

-

Construct a calibration curve by plotting the peak reduction current against the concentration of 2,4,5-TNP for a series of standard solutions.

-

Measure the peak current for the sample with an unknown concentration and determine its concentration from the calibration curve.

-

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is a powerful separation technique that can be used to separate 2,4,5-TNP from other components in a complex mixture. The separation is typically achieved on a reversed-phase column where 2,4,5-TNP is separated based on its polarity. Detection is commonly performed using a UV-Vis detector, as nitroaromatic compounds exhibit strong absorbance in the UV region. For enhanced selectivity and sensitivity, HPLC can be coupled with mass spectrometry (LC-MS).[9]

Experimental Protocol:

-

Instrumentation and Conditions:

-

HPLC System: An HPLC system equipped with a pump, injector, column oven, and a UV-Vis or diode array detector.

-

Column: A C18 reversed-phase column is commonly used for the separation of nitrophenols.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer with an adjusted pH) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The gradient or isocratic elution program should be optimized for the separation of 2,4,5-TNP from potential interferences.

-

Detection: Set the UV-Vis detector to a wavelength where 2,4,5-TNP has maximum absorbance.

-

-

Sample Preparation:

-

Dissolve the sample in the mobile phase or a suitable solvent.

-

Filter the sample through a 0.45 µm filter to remove any particulate matter before injection.

-

Solid-phase extraction (SPE) may be employed for pre-concentration and clean-up of complex samples like environmental water.[10]

-

-

Analysis:

-

Inject a known volume of the prepared sample into the HPLC system.

-

Identify the peak corresponding to 2,4,5-TNP by comparing its retention time with that of a standard.

-

Quantify the amount of 2,4,5-TNP by comparing the peak area or height to a calibration curve prepared from standards of known concentrations.

-

Quantitative Data for Nitrophenol Detection Methods

The following table summarizes the performance of various analytical methods for the detection of 2,4,6-Trinitrophenol and 2,4-Dinitrophenol (B41442), which can serve as a benchmark for the expected performance of similar methods for this compound.

| Analytical Method | Analyte | Sensing Material | Limit of Detection (LOD) | Linear Range | Reference |

| Fluorescence Quenching | 2,4,6-TNP | Carbon Dots | 0.48 µM | 1-100 µM | [3] |

| Fluorescence Quenching | 2,4,6-TNP | Fluorene-Based Conjugated Polymers | 3.2 pM | Not Specified | [4] |

| Fluorescence Quenching | 2,4,6-TNP | Amine-functionalized Metal-Organic Framework | 0.4 ppm | Not Specified | [11][12] |

| Electrochemical Sensing | 2,4,6-TNP | Cu-BTC MOF and ERGO | 0.1 µM | 0.2-10 µM | [8] |

| Electrochemical Sensing | Nitrophenol Isomers | Covalent Organic Framework Membrane | 7.7 - 22.5 nM | 0-60 µM | [5] |

| HPLC | 2,4-DNP | Not Applicable | Not Specified | Not Specified | [9][13] |

Conclusion

While direct analytical protocols for this compound are not extensively reported, the well-established methods for its isomers provide a strong foundation for its detection and quantification. Fluorescence quenching, electrochemical sensing, and HPLC are all viable techniques that can be adapted for this purpose. The choice of method will depend on the required sensitivity, selectivity, and the complexity of the sample matrix. The provided protocols and performance data for related compounds offer a valuable starting point for researchers and professionals in developing and validating analytical methods for this compound.

References

- 1. This compound | C6H3N3O7 | CID 12293278 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 2,4,6-Trinitrophenol detection by a new portable sensing gadget using carbon dots as a fluorescent probe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fluorene-Based Fluorometric and Colorimetric Conjugated Polymers for Sensitive Detection of 2,4,6-Trinitrophenol Explosive in Aqueous Medium - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. Electrochemical determination of 2,4,6-trinitrophenol using a hybrid film composed of a copper-based metal organic framework and electroreduced graphene oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. LC-MS-MS analysis of 2,4-dinitrophenol and its phase I and II metabolites in a case of fatal poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Aqueous phase selective detection of 2,4,6-trinitrophenol using a fluorescent metal–organic framework with a pendant recognition site - Dalton Transactions (RSC Publishing) DOI:10.1039/C5DT00397K [pubs.rsc.org]

- 12. pure.ul.ie [pure.ul.ie]

- 13. Isomerization of aldehyde-2,4-dinitrophenylhydrazone derivatives and validation of high-performance liquid chromatographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: HPLC Method Development for the Separation of Trinitrophenol Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trinitrophenol (TNP) isomers are compounds of significant interest in various fields, including environmental analysis due to their classification as priority pollutants by agencies like the U.S. Environmental Protection Agency (EPA), and in the pharmaceutical industry as intermediates or impurities. The structural similarity of TNP isomers presents a considerable analytical challenge, necessitating the development of robust and selective high-performance liquid chromatography (HPLC) methods for their accurate identification and quantification. This application note provides a detailed protocol for the development of an HPLC method for the separation of TNP isomers, focusing on a systematic approach to achieve optimal resolution.

Experimental Workflow for Method Development

A systematic approach is crucial for the efficient development of a robust HPLC method for separating structurally similar isomers. The following workflow outlines the key stages involved.

Caption: A workflow diagram illustrating the systematic approach to HPLC method development for trinitrophenol isomer separation.

Recommended HPLC Method and Protocol

Based on established methods for the separation of nitroaromatic compounds and nitrophenol isomers, the following starting conditions are recommended.[1][2][3] A dual-column approach, utilizing a primary and a confirmation column with different selectivities, is advised to ensure accurate peak identification and separation of co-eluting isomers.[1]

Equipment and Materials

-

HPLC system with a gradient pump, autosampler, column thermostat, and a diode array detector (DAD) or UV detector.

-

Primary Analytical Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

-

Confirmation Column: Phenyl-Hexyl, 250 mm x 4.6 mm, 5 µm particle size.

-

HPLC grade acetonitrile (B52724), methanol, and water.

-

Formic acid (or other suitable buffer components).

-

Trinitrophenol isomer standards (e.g., 2,4,6-TNP, 2,4,5-TNP, 2,3,4-TNP).

Sample Preparation

For aqueous samples, a solid-phase extraction (SPE) may be necessary to concentrate the analytes and remove interfering matrix components.[3][4] For soil or solid samples, an extraction with acetonitrile followed by filtration is recommended.[1]

Protocol for Solid-Phase Extraction (SPE):

-

Condition a polymeric SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

-

Load 100 mL of the aqueous sample onto the cartridge at a flow rate of 5 mL/min.

-

Wash the cartridge with 5 mL of deionized water to remove interfering substances.

-

Dry the cartridge under vacuum for 10 minutes.

-

Elute the trinitrophenol isomers with 5 mL of acetonitrile.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 1 mL of the initial mobile phase.

HPLC Operating Conditions

The logical arrangement of the HPLC components is crucial for a successful separation.

Caption: A schematic of the HPLC system configuration for trinitrophenol isomer analysis.

Table 1: Recommended HPLC Parameters

| Parameter | Primary Column (C18) | Confirmation Column (Phenyl-Hexyl) |

| Mobile Phase A | Water with 0.1% Formic Acid | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile | Acetonitrile |

| Gradient | 0-5 min: 30% B5-20 min: 30-70% B20-25 min: 70% B25-26 min: 70-30% B26-30 min: 30% B | 0-5 min: 25% B5-20 min: 25-65% B20-25 min: 65% B25-26 min: 65-25% B26-30 min: 25% B |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Column Temperature | 30°C | 30°C |

| Detection Wavelength | 254 nm | 254 nm |

| Injection Volume | 10 µL | 10 µL |

Expected Results and Data Presentation

The developed method is expected to provide baseline separation for the major trinitrophenol isomers. The use of a C18 column will primarily separate the isomers based on their hydrophobicity, while the Phenyl-Hexyl column will offer alternative selectivity based on pi-pi interactions with the phenyl groups of the stationary phase.[5] This dual-column approach is critical for confirming the identity of each isomer.

Table 2: Representative Chromatographic Data (Hypothetical)

| Trinitrophenol Isomer | Retention Time (min) - C18 Column | Retention Time (min) - Phenyl-Hexyl Column | Resolution (Rs) - C18 | Resolution (Rs) - Phenyl-Hexyl |

| 2,4,6-Trinitrophenol | 15.2 | 16.5 | - | - |

| 2,4,5-Trinitrophenol | 16.1 | 15.8 | 2.1 | 1.8 |

| 2,3,4-Trinitrophenol | 17.5 | 17.2 | 3.2 | 3.5 |

Note: The retention times and resolution values are representative and will vary depending on the specific HPLC system, column batch, and exact experimental conditions.

Conclusion

The successful separation of trinitrophenol isomers can be achieved through a systematic HPLC method development approach. The key to resolving these closely related compounds lies in the careful selection of column chemistry and the optimization of mobile phase composition and gradient elution. The use of a primary C18 column and a confirmation Phenyl-Hexyl column provides a robust strategy for the unambiguous identification and quantification of trinitrophenol isomers in various sample matrices. This application note serves as a comprehensive guide for researchers and scientists to develop and implement a reliable HPLC method for this challenging analytical task.

References

Application Note: Gas Chromatographic Analysis of Nitrophenols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrophenols are a class of organic compounds widely used in the synthesis of pharmaceuticals, pesticides, herbicides, and dyes. Due to their potential toxicity and environmental persistence, their accurate and sensitive determination is of significant interest. Gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), offers a robust and reliable method for the analysis of nitrophenols in various matrices. This application note provides detailed protocols for the extraction, derivatization, and GC-MS analysis of nitrophenols from aqueous samples.

Challenges in Nitrophenol Analysis by GC

Direct analysis of nitrophenols by GC can be challenging due to their polar nature and low volatility. These characteristics can lead to poor peak shape, decreased sensitivity, and interaction with active sites in the GC system.[1] To overcome these limitations, a derivatization step is typically employed to convert the polar phenolic hydroxyl group into a less polar, more volatile derivative, thereby improving chromatographic performance.

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a widely used technique for the pre-concentration and cleanup of nitrophenols from aqueous samples, such as drinking water or wastewater.[2][3][4][5][6] This method offers high recovery rates and minimizes solvent consumption compared to traditional liquid-liquid extraction.

Protocol: Solid-Phase Extraction of Nitrophenols from Water

This protocol is based on the principles outlined in US EPA Method 528 for the analysis of phenols in drinking water.[2][3][4][6][7]

Materials:

-

SPE cartridges (e.g., Polystyrene-divinylbenzene, 500 mg)

-

SPE vacuum manifold

-

1 L water sample

-

6 N Hydrochloric acid (HCl)

-

Methanol (B129727) (MeOH), HPLC grade

-

Dichloromethane (DCM), HPLC grade

-

Sodium sulfite (B76179)

-

Collection vials

Procedure:

-

Sample Preservation and pH Adjustment: If the water sample contains residual chlorine, dechlorinate by adding 40-50 mg of sodium sulfite per liter. Acidify the 1 L water sample to a pH ≤ 2 with 6 N HCl.[2][4]

-

Cartridge Conditioning:

-

Sample Loading:

-

Load the entire 1 L water sample onto the conditioned SPE cartridge at a flow rate of approximately 20 mL/min.[6]

-

-

Cartridge Washing and Drying:

-

Elution:

-

Place a collection vial in the manifold.

-

Elute the retained nitrophenols from the cartridge with 5 mL of DCM, followed by a rinse of the sample bottle with 10 mL of DCM which is then passed through the cartridge.[6]

-

-

Concentration:

Derivatization for GC Analysis

Derivatization is a critical step to enhance the volatility and thermal stability of nitrophenols for GC analysis.[8] Silylation is a common and effective derivatization technique.

Protocol: Silylation with N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA)

MTBSTFA is a popular derivatizing agent that forms stable tert-butyldimethylsilyl (TBDMS) derivatives with phenols. These derivatives exhibit excellent chromatographic properties and produce characteristic mass spectra with a prominent [M-57] ion, which is useful for identification and quantification.[9][10]

Materials:

-

Concentrated sample extract (from SPE)

-

N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA)

-

Acetonitrile, anhydrous

-

Heating block or oven

-

GC vials with inserts

Procedure:

-